rac Normetanephrine-d3 Hydrochloride

Catalog No.
S925257
CAS No.
1085333-97-6
M.F
C9H10NO3D3·HCl
M. Wt
222.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Normetanephrine-d3 Hydrochloride

CAS Number

1085333-97-6

Product Name

rac Normetanephrine-d3 Hydrochloride

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride

Molecular Formula

C9H10NO3D3·HCl

Molecular Weight

222.69

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D;

SMILES

COC1=C(C=CC(=C1)C(CN)O)O.Cl

Synonyms

rac Normetanephrine-d3 Hydrochloride; α-(Aminomethyl)-4-hydroxy-3-methoxy-benzenemethanol-d3 Hydrochloride; (+/-)-Normetanephrine-d3 Hydrochloride

Isotope-Labeled Metabolite for Quantitation

rac Normetanephrine-d3 Hydrochloride is a derivative of normetanephrine, a metabolite of norepinephrine (noradrenaline). Normetanephrine is formed by the O-methylation of norepinephrine []. The "rac" prefix indicates a racemic mixture, meaning the compound contains equal amounts of the R and S enantiomers. The "d3" refers to the presence of three deuterium atoms (isotopes of hydrogen) incorporated into the molecule.

The primary application of rac Normetanephrine-d3 Hydrochloride in scientific research is as an internal standard for the quantification of normetanephrine in biological samples. Internal standards are isotopically labeled compounds with similar chemical properties to the analyte of interest (normetanephrine in this case). They are added to a sample before analysis and their signal intensity is compared to the analyte's signal. This comparison helps account for variations during sample preparation and instrument analysis, leading to more accurate and reliable quantification of normetanephrine [].

Advantages of Deuterium Labeling

Deuterium labeling offers several advantages for internal standards. Because deuterium has a slightly different mass than hydrogen, the internal standard has a slightly different mass than the analyte. This mass difference allows for separation of the two compounds during analysis, such as mass spectrometry, minimizing signal interference and improving the accuracy of quantification [].

Applications in Neurotransmitter Research

Normetanephrine levels are measured in various research settings, including studies on:

  • Neurotransmitter function: Normetanephrine, along with other catecholamine metabolites, can be used as a marker of sympathetic nervous system activity [].
  • Neurological disorders: Abnormal levels of normetanephrine may be associated with certain neurological disorders such as Parkinson's disease [].
  • Cancer research: Elevated normetanephrine levels can sometimes indicate the presence of pheochromocytomas, a type of neuroendocrine tumor [].

Racemic Normetanephrine-d3 Hydrochloride, with the chemical formula C9H14ClNO3C_9H_{14}ClNO_3 and a molecular weight of approximately 219.67 g/mol, is a deuterated derivative of normetanephrine, a metabolite of norepinephrine. This compound is particularly significant as a marker for catecholamine-secreting tumors, such as pheochromocytoma. Normetanephrine itself is found in urine and certain tissues, where it plays a role in various physiological processes related to the sympathetic nervous system .

Typical of phenolic compounds and amines. Its structure allows it to undergo:

  • Methylation: The methoxy group can be further methylated under specific conditions.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Acylation: The amino group can react with acyl chlorides to form amides.

These reactions are essential for synthesizing related compounds and studying metabolic pathways involving catecholamines.

Normetanephrine and its derivatives exhibit biological activity primarily through their interaction with adrenergic receptors. As a metabolite of norepinephrine, it can influence cardiovascular functions, including heart rate and blood pressure regulation. Additionally, racemic Normetanephrine-d3 Hydrochloride serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying normetanephrine levels in clinical samples, aiding in the diagnosis of neuroendocrine tumors .

The synthesis of racemic Normetanephrine-d3 Hydrochloride typically involves:

  • Starting Materials: The synthesis begins with deuterated precursors such as deuterated phenolic compounds.
  • Reduction Reactions: The process may involve reducing starting materials using lithium aluminum hydride or other reducing agents to introduce the amine functionality.
  • Hydrochloride Formation: The final product is converted into its hydrochloride salt form by reacting it with hydrochloric acid.

This method ensures high purity and isotopic labeling necessary for analytical applications .

Interaction studies involving racemic Normetanephrine-d3 Hydrochloride focus on its role as a stable isotope-labeled compound in metabolic pathways. These studies help elucidate the metabolic fate of norepinephrine and its metabolites under various physiological conditions. Research often examines how this compound interacts with enzymes involved in catecholamine metabolism, such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) .

Racemic Normetanephrine-d3 Hydrochloride can be compared with several similar compounds, particularly other deuterated or labeled catecholamines:

Compound NameCAS NumberMolecular FormulaUnique Features
Normetanephrine1011-74-1C9H13NO3Non-deuterated version used clinically
Metanephrine51-43-4C9H13NO3Another metabolite of epinephrine
Racemic Metanephrine-d3 Hydrochloride1215507-88-2C9H13D3ClNO3Deuterated version used for similar analytical purposes
Epinephrine51-43-4C9H13NO3Precursor to both normetanephrine and metanephrine

The uniqueness of racemic Normetanephrine-d3 Hydrochloride lies in its stable isotope labeling, which enhances its utility in precise quantification methods while maintaining structural similarities to its non-labeled counterparts .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White to Pale Beige Solid

Melting Point

>183°C (dec.)

Tag

Epinephrine Impurities

Related CAS

1011-74-1 (unlabelled)

Dates

Modify: 2023-08-15

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